
11-Phosphonoundecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phosphonoundecyl acrylate is a bifunctional ligand . It forms a self-assembled monolayer (SAM) on a variety of substrates . It binds with the surface metal atoms by attaching the phosphonic acid head groups . It is used for tuning of surface energy, wetting, and work function of metal oxides .
Molecular Structure Analysis
The molecular formula of 11-Phosphonoundecyl acrylate is C14H27O5P . It has a molecular weight of 306.33 . The SMILES string representation is O=C(C=C)OCCCCCCCCCCP(O)(O)=O .Physical And Chemical Properties Analysis
11-Phosphonoundecyl acrylate is a powder . The specific physical and chemical properties are not detailed in the retrieved sources.Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
915376-49-7 |
|---|---|
Formule moléculaire |
C14H27O5P |
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
11-prop-2-enoyloxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18) |
Clé InChI |
RLAKYYIYWIWCED-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



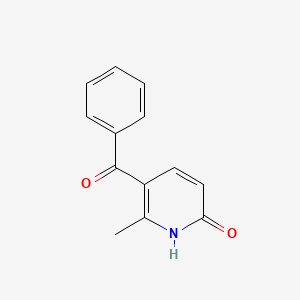
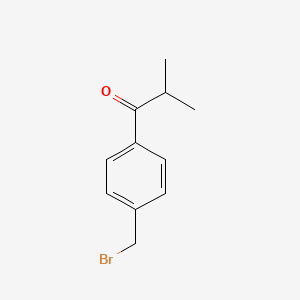
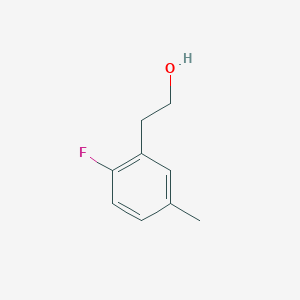
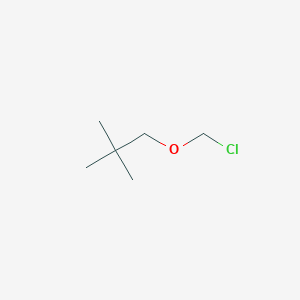
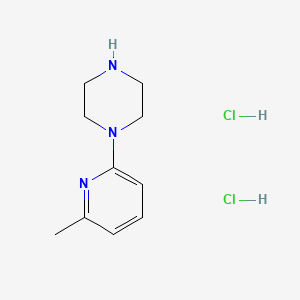
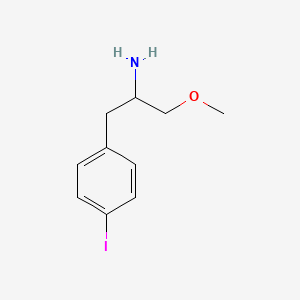
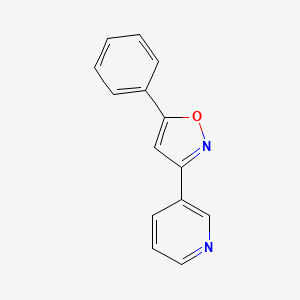
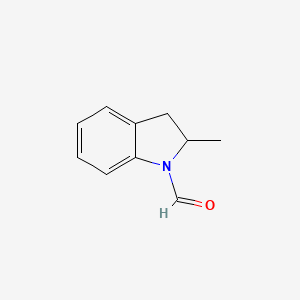
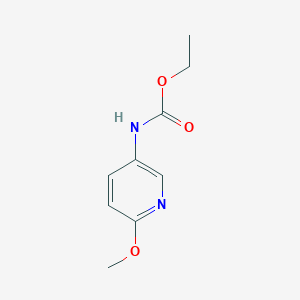
![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)
![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)

![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)